molecular formula C22H30N2O4 B10975883 5-methyl-N-[(1,3,3-trimethyl-5-{[(5-methylfuran-2-yl)carbonyl]amino}cyclohexyl)methyl]furan-2-carboxamide

5-methyl-N-[(1,3,3-trimethyl-5-{[(5-methylfuran-2-yl)carbonyl]amino}cyclohexyl)methyl]furan-2-carboxamide

Cat. No.: B10975883
M. Wt: 386.5 g/mol
InChI Key: UCNPRAMHIOBYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[(1,3,3-trimethyl-5-{[(5-methylfuran-2-yl)carbonyl]amino}cyclohexyl)methyl]furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring, furan rings, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-[(1,3,3-trimethyl-5-{[(5-methylfuran-2-yl)carbonyl]amino}cyclohexyl)methyl]furan-2-carboxamide typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the furan rings, and the attachment of the methyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexyl or furan rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.

Biology: In biological research, the compound may be used to study enzyme interactions, cellular processes, and metabolic pathways due to its unique structure and reactivity.

Medicine: Potential medicinal applications include the development of new pharmaceuticals, where the compound’s structure can be modified to enhance its therapeutic properties.

Industry: In industrial applications, the compound may be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(1,3,3-trimethyl-5-{[(5-methylfuran-2-yl)carbonyl]amino}cyclohexyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-aminomethyl-3,5,5-trimethylcyclohexylamine
  • 1,3,3-trimethyl-1-aminomethyl-5-aminocyclohexane
  • 2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)mesitylene

Comparison: Compared to these similar compounds, 5-methyl-N-[(1,3,3-trimethyl-5-{[(5-methylfuran-2-yl)carbonyl]amino}cyclohexyl)methyl]furan-2-carboxamide is unique due to its dual furan rings and specific methyl group arrangement. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

5-methyl-N-[[1,3,3-trimethyl-5-[(5-methylfuran-2-carbonyl)amino]cyclohexyl]methyl]furan-2-carboxamide

InChI

InChI=1S/C22H30N2O4/c1-14-6-8-17(27-14)19(25)23-13-22(5)11-16(10-21(3,4)12-22)24-20(26)18-9-7-15(2)28-18/h6-9,16H,10-13H2,1-5H3,(H,23,25)(H,24,26)

InChI Key

UCNPRAMHIOBYTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NCC2(CC(CC(C2)(C)C)NC(=O)C3=CC=C(O3)C)C

Origin of Product

United States

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